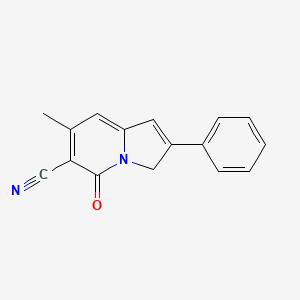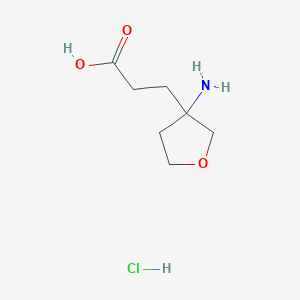![molecular formula C15H13N3OS B2516301 4-oxo-2-(phénéthylthio)-4H-pyrido[1,2-a][1,3,5]triazine CAS No. 896333-09-8](/img/structure/B2516301.png)
4-oxo-2-(phénéthylthio)-4H-pyrido[1,2-a][1,3,5]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a][1,3,5]triazines, have been associated with diverse biological activities and are recognized as promising scaffolds for potential therapeutic agents .
Mode of Action
It is known that the compound has demonstrated antiproliferative activity against human lung cancer (a549) and human breast cancer (mda-mb231) cell lines
Biochemical Pathways
Given its antiproliferative activity, it is likely that the compound affects pathways related to cell growth and division .
Result of Action
The compound has demonstrated more active antiproliferative activity against lung cancer cells than breast cancer cells . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit cell proliferation.
Analyse Biochimique
Biochemical Properties
2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has been found to exhibit broad inhibitory activity on processes such as proliferation
Cellular Effects
In vitro evaluation of the antiproliferative activity of 2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has been conducted against human lung cancer (A549) and human breast cancer (MDA-MB231) cell lines . The compound was found to be more active against lung cancer cells than breast cancer cells .
Méthodes De Préparation
The synthesis of 2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the S-alkylation of 2-phenyl-4-thioxopyrazolo[1,5-a][1,3,5]triazine-7(6H)-one. This precursor is prepared by the double ring closure of pyrazole and triazine rings upon the treatment of 1-cyanoacetyl-4-benzoylthiosemicarbazide with alkali . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 100°C .
Analyse Des Réactions Chimiques
2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the phenethylthio group under suitable conditions.
Comparaison Avec Des Composés Similaires
2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific structure and biological activity. Similar compounds include:
4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one: This compound also exhibits antiproliferative activity and is used in similar applications.
1,3,5-Triazine derivatives: These compounds have a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Propriétés
IUPAC Name |
2-(2-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-15-17-14(16-13-8-4-5-10-18(13)15)20-11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFYWGJASMBEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2516223.png)






![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2516232.png)

![ethyl 4-{2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2516236.png)
![N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2516239.png)

